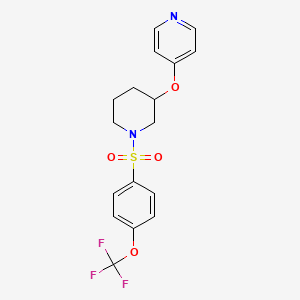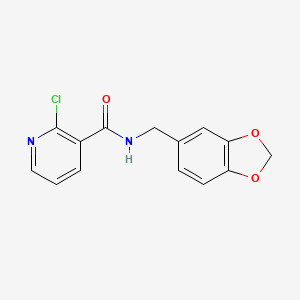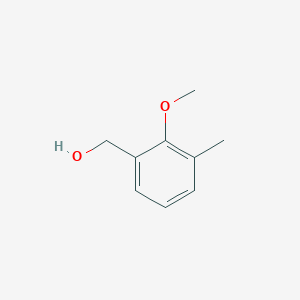
(2-Methoxy-3-methylphenyl)methanol
Descripción general
Descripción
“(2-Methoxy-3-methylphenyl)methanol” is a chemical compound with the CAS Number: 74090-48-5. Its molecular formula is C9H12O2 and it has a molecular weight of 152.19 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “(2-Methoxy-3-methylphenyl)methanol” is 1S/C9H12O2/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5,10H,6H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The predicted boiling point of “(2-Methoxy-3-methylphenyl)methanol” is 244.9±25.0 °C and its predicted density is 1.060±0.06 g/cm3 . The pKa is predicted to be 14.43±0.10 .Aplicaciones Científicas De Investigación
Inhibitory Activity on Smooth Muscle
A compound related to (2-Methoxy-3-methylphenyl)methanol, 3-methylenhydroxy-5-methoxy-2,4-dihydroxy tetrahydrofurane, isolated from Selaginella lepidophyla, has been studied for its effects on smooth muscle. Specifically, it exhibited a slight inhibitory effect on the contraction response of the uterus in Wistar rats, though it did not affect other muscles like ileum and duodenum. This points to potential applications in smooth muscle-related studies or medical conditions (Pérez et al., 1994).
Methanol Reforming and Hydrogen Production
A comprehensive review of methanol reforming processes highlighted the significance of Cu-based catalysts in methanol reforming reactions, which produce hydrogen. The study delves into the kinetic, compositional, and morphological characteristics of these catalysts and discusses the surface reaction mechanism and different methanol reforming schemes. This suggests the role of methanol and its derivatives in the development of clean energy technologies (Yong et al., 2013).
Alcoholic Beverage Safety
While not directly involving (2-Methoxy-3-methylphenyl)methanol, research on methanol's presence in alcoholic beverages to define tolerable concentrations for human consumption is significant. This research contributes to public health by establishing safety thresholds for methanol, a related compound, in consumable products (Paine & Dayan, 2001).
Enzymatic Role in Methanol Detoxification
Studies on Drosophila melanogaster have shown the involvement of several enzymes like cytochrome P450 monooxygenases, alcohol dehydrogenases, and catalases in methanol detoxification. This research provides insights into the metabolic pathways and enzyme mechanisms that could be relevant for understanding the interactions and transformations of methanol and potentially related compounds in biological systems (Wang et al., 2013).
Safety And Hazards
“(2-Methoxy-3-methylphenyl)methanol” is identified with the GHS07 pictogram. The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.
Propiedades
IUPAC Name |
(2-methoxy-3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5,10H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAAMZJQNNALGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-3-methylphenyl)methanol | |
CAS RN |
74090-48-5 | |
| Record name | 2-Methoxy-3-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-phenylacetamide](/img/structure/B2887557.png)
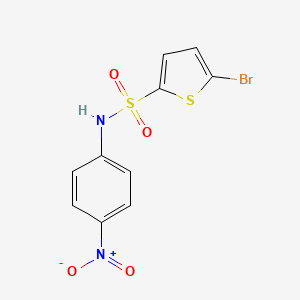
![ethyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2887560.png)
![{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine](/img/structure/B2887564.png)
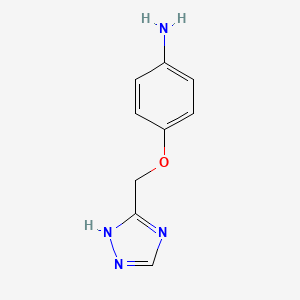
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2887566.png)
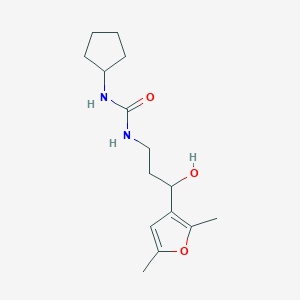
![ethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2887568.png)
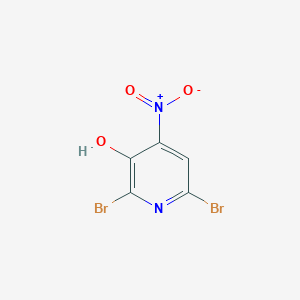
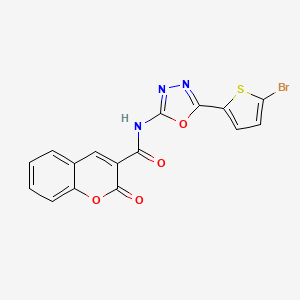
![2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2887576.png)
